molecular formula C16H20N2O4S3 B2388535 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-76-1

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2388535
CAS RN: 946300-76-1
M. Wt: 400.53
InChI Key: XKPZJPNEGCGXNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline ring with a propylsulfonyl group at the 1-position, and a thiophene-2-sulfonamide group at the 7-position. For a detailed structural analysis, it would be best to refer to a specialized chemical structure database or software.

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A study by Grunewald et al. (2005) synthesized and evaluated six 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency. These compounds displayed remarkable potency and selectivity, with some predicted to penetrate the blood-brain barrier due to their calculated log P values. The compounds N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide showed significant inhibitory activity against PNMT, demonstrating excellent selectivity and potency (G. L. Grunewald, F. A. Romero, & K. R. Criscione, 2005).

Anticancer Activity

Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, which induced oxidative stress and glutathione depletion in various cancer cell lines. These compounds exerted cytotoxic effects in micromolar concentrations, with several displaying significant cytotoxicity against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Ramóna Madácsi, I. Kanizsai, L. Z. Fehér, et al., 2013).

Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

Zhu et al. (2016) established a new cascade three-component halosulfonylation of 1,7-enynes for the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method involves a sulfonyl radical-triggered α,β-conjugated addition/6-exo-dig cyclization/radical coupling sequence, resulting in the formation of multiple bonds, including C-S, C-C, and C-I (or C-Br) bonds, to rapidly build molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZJPNEGCGXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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